2-[4-(3-Methylbutoxy)phenyl]ethanamine
Overview
Description
“2-[4-(3-Methylbutoxy)phenyl]ethanamine” is a chemical compound with the molecular formula C13H21NO . It is also known as “{2- [4- (3-methylbutoxy)phenyl]ethyl}amine hydrochloride” and has a molecular weight of 243.78 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H21NO.ClH/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14;/h3-6,11H,7-10,14H2,1-2H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 243.78 .Scientific Research Applications
Chiral Ligand Synthesis
The compound 2-[4-(3-Methylbutoxy)phenyl]ethanamine has been explored in the synthesis of chiral ligands. Canary et al. (1998) discussed the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes have an electrophilic coordination site and exhibit properties like chiroptical activity, hinting at potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).
Catalysis in Chemical Reactions
Research by Ngcobo et al. (2021) has shown the application of related compounds in catalysis. They investigated ligands such as 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine and their palladium complexes, which showed moderate catalytic activities in the methoxycarbonylation of styrene. This research suggests the potential use of this compound derivatives in catalytic processes (Ngcobo et al., 2021).
In Vitro Pharmacology
Walczyński et al. (1999) studied derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine for their in vitro pharmacology as H1 receptor antagonists. Although not directly using this compound, this research demonstrates the potential of related compounds in pharmacological studies, particularly as receptor antagonists (Walczyński et al., 1999).
Transfer Hydrogenation Studies
Kumah et al. (2019) conducted structural, kinetic, and mechanistic studies on transfer hydrogenation of ketones using chiral (pyridyl)imine nickel(ii) complexes. Their research involved compounds like 1-phenyl-N-(pyridine-2-yl methylene) ethanamine, which share structural similarities with this compound, showcasing its potential application in the field of hydrogenation reactions (Kumah et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(3-methylbutoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,11H,7-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPITIFPCVNRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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